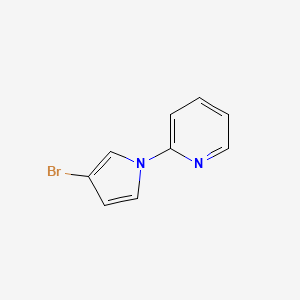
2-(3-Bromo-1H-pyrrol-1-YL)pyridine
説明
2-(3-Bromo-1H-pyrrol-1-YL)pyridine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry
2-(3-Bromo-1H-pyrrol-1-YL)pyridine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its bromine substituent facilitates nucleophilic substitutions and coupling reactions, making it valuable in organic synthesis.
Table 1: Synthetic Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
The compound has shown efficacy against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Anticancer Activity
Studies have evaluated the compound's cytotoxic effects on cancer cell lines, highlighting its potential as an anticancer agent.
Table 3: Anticancer Activity
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | |
| HeLa (Cervical Cancer) | 65% inhibition | |
| A549 (Lung Cancer) | 75% inhibition |
Medicinal Applications
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases, particularly those related to the nervous and immune systems.
Case Study: FGFR Inhibition
A series of derivatives based on this compound were synthesized and evaluated for their inhibitory activity against fibroblast growth factor receptors (FGFR), which are implicated in tumor progression.
Table 4: FGFR Inhibition Studies
| Compound ID | FGFR Inhibition IC50 (nM) | Effect on Cell Proliferation |
|---|---|---|
| Compound 4h | FGFR1: 7, FGFR2: 9 | Induced apoptosis in 4T1 cells |
| Compound X | FGFR3: 25 | Inhibited migration of cancer cells |
特性
CAS番号 |
566931-82-6 |
|---|---|
分子式 |
C9H7BrN2 |
分子量 |
223.07 g/mol |
IUPAC名 |
2-(3-bromopyrrol-1-yl)pyridine |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-7H |
InChIキー |
KTADGYMKIPMWOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2C=CC(=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















